Methyl 4-chloro-3-methoxypicolinate

Übersicht

Beschreibung

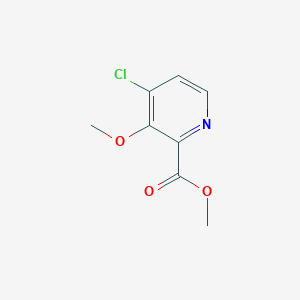

“Methyl 4-chloro-3-methoxypicolinate” is a chemical compound with the molecular formula C8H8ClNO3 . It is used for research and development purposes .

Synthesis Analysis

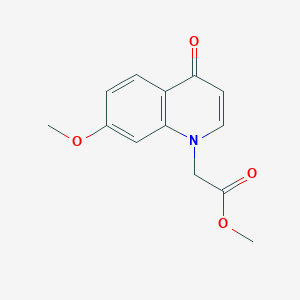

The starting material 2-picolinic acid is treated with SOCl2 to generate 4-chloropicolinoyl chloride, and then esterification with MeOH results in the formation of methyl 4-chloropicolinate .Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyridine ring substituted with a methoxy group at the 3-position and a chloro group at the 4-position .Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 201.61 . Other physical and chemical properties such as boiling point, melting point, and density are not explicitly mentioned in the available resources .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Methyl 4-chloro-3-methoxypicolinate serves as a crucial intermediate in the synthesis of complex molecules. For instance, it has been used in the improved synthesis of antitumor drugs , such as Sorafenib. This process highlights the compound's role in facilitating the development of treatments for critical illnesses, by offering a pathway that is characterized by economic feasibility, straightforward operations, and high yields, underscoring the potential of green chemistry in pharmaceutical manufacturing (Yao Jian-wen, 2012).

Role in Liquid Crystals and Material Science

In the realm of material science, this compound's derivatives have been explored for their mesogenic properties . Notably, research into novel thermotropic liquid crystals incorporating a lateral chloro group has been conducted. These studies have elucidated the compound's utility in designing materials with specific optical and thermal properties, catering to the demands of advanced display technologies and sensors (Sandhya Dixit & R. Vora, 2015).

Applications in Drug Synthesis and Antitumor Activity

The compound's role extends into the synthesis of molecules with antitumor activities . For example, its utilization in the synthesis of compounds that inhibit tubulin polymerization highlights its potential in cancer therapy. Such research underlines the compound's significance in creating inhibitors targeting the colchicine site on tubulin, a promising strategy in cancer treatment due to its impact on cell division and tumor growth suppression (Xiao-Feng Wang et al., 2014).

Contributions to Heterocyclic Chemistry

In heterocyclic chemistry, this compound is pivotal in synthesizing quinoline derivatives. These compounds are integral to developing fluorescent probes and other molecular tools essential in biological research, diagnostic applications, and the study of cellular processes. This underscores the compound's versatility and its contribution to advancing scientific understanding and technological innovation in chemistry and biology (C. Balo et al., 2000).

Safety and Hazards

Eigenschaften

IUPAC Name |

methyl 4-chloro-3-methoxypyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO3/c1-12-7-5(9)3-4-10-6(7)8(11)13-2/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CELZHNZCMFLCEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CN=C1C(=O)OC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-Methyl-1-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]methanamine trifluoroacetate](/img/structure/B3094194.png)

![1-[(Diethylamino)methyl]cyclopropanamine dihydrochloride](/img/structure/B3094210.png)

![3-[5-(Chloromethyl)-3-isoxazolyl]pyridine hydrochloride](/img/structure/B3094228.png)

![[(3-Isopropyl-1,2,4-oxadiazol-5-YL)methyl]amine hydrochloride](/img/structure/B3094238.png)

![8-methyl-2H-[1,4]dioxepino[6,5-c]quinolin-5(3H)-one](/img/structure/B3094259.png)